molecular formula C15H25ClN2O2 B6342875 Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride CAS No. 1423037-35-7

Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride

Cat. No.: B6342875
CAS No.: 1423037-35-7
M. Wt: 300.82 g/mol
InChI Key: JUIPDSRVXDXCSK-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride is a chemical compound with the molecular formula C15H25ClN2O2. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is often utilized as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-(benzylamino)propylamine in the presence of a suitable acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels required for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce primary or secondary amines.

Scientific Research Applications

Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound is employed in the synthesis of peptides and proteins, which are crucial for studying biological processes.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: The compound is utilized in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthesis. This stability is achieved through the formation of a covalent bond between the nitrogen atom of the amine and the carbonyl carbon of the carbamate group. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[3-(benzylamino)propyl]carbamate
  • Tert-butyl N-[3-(methylamino)propyl]carbamate
  • Tert-butyl N-[3-(phenylamino)propyl]carbamate

Uniqueness

Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride is unique due to its specific structure, which includes a benzylamino group. This structural feature imparts distinct chemical properties, making it particularly useful as a protecting group in peptide synthesis. The presence of the hydrochloride salt enhances its solubility and stability, further contributing to its effectiveness in various applications.

Properties

IUPAC Name

tert-butyl N-[3-(benzylamino)propyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.ClH/c1-15(2,3)19-14(18)17-11-7-10-16-12-13-8-5-4-6-9-13;/h4-6,8-9,16H,7,10-12H2,1-3H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIPDSRVXDXCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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